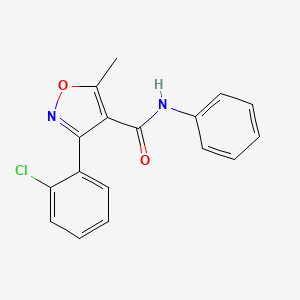![molecular formula C22H20ClN3O4S B11613370 N-(3-chlorophenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11613370.png)
N-(3-chlorophenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-クロロフェニル)-2-{[3-シアノ-4-(3-エトキシ-4-ヒドロキシフェニル)-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセトアミドは、科学研究において幅広い用途を持つ複雑な有機化合物です。この化合物は、クロロフェニル基、シアノ基、エトキシ基、ヒドロキシフェニル基など、テトラヒドロピリジニルスルファニルアセトアミド骨格を介して結合した独自の構造的特徴が特徴です。
準備方法
合成経路と反応条件
N-(3-クロロフェニル)-2-{[3-シアノ-4-(3-エトキシ-4-ヒドロキシフェニル)-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセトアミドの合成には、通常、複数段階の有機反応が伴います。このプロセスは、コアのテトラヒドロピリジニル構造の調製から始まり、さまざまな置換反応や付加反応によってクロロフェニル基、シアノ基、エトキシ基、ヒドロキシフェニル基が導入されます。反応条件には、目的の生成物の収率と純度を確保するために、特定の触媒、溶媒、温度制御の使用がしばしば必要とされます。
工業生産方法
工業的な環境では、この化合物の生産には、大規模なバッチプロセスまたは連続フロープロセスが伴う場合があります。これらの方法は、厳格な品質管理基準を維持しながら、合成の効率とスケーラビリティを最適化するために設計されています。自動化された反応器と高度な分析技術の使用により、高純度のN-(3-クロロフェニル)-2-{[3-シアノ-4-(3-エトキシ-4-ヒドロキシフェニル)-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセトアミドの安定した生産が保証されます。
化学反応の分析
反応の種類
N-(3-クロロフェニル)-2-{[3-シアノ-4-(3-エトキシ-4-ヒドロキシフェニル)-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセトアミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するスルホキシドまたはスルホンを形成するために酸化できます。
還元: 還元反応は、シアノ基を標的にして、それをアミンに変換することができます。
置換: クロロフェニル基は、求核置換反応を受けることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。反応条件は、目的の変換に応じて異なり、特定の温度、圧力、溶媒を必要とする場合がよくあります。
主要な生成物
これらの反応から生成される主要な生成物には、スルホキシド、スルホン、アミン、置換フェニル誘導体などがあり、それぞれ異なる化学的および物理的特性を持っています。
科学研究での用途
N-(3-クロロフェニル)-2-{[3-シアノ-4-(3-エトキシ-4-ヒドロキシフェニル)-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセトアミドは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合など、潜在的な生物学的活性を調査されています。
医学: さまざまな病気の治療における治療の可能性について研究されています。
産業: 新しい材料や化学プロセスの開発に活用されています。
科学的研究の応用
N-(3-chlorophenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-(3-クロロフェニル)-2-{[3-シアノ-4-(3-エトキシ-4-ヒドロキシフェニル)-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセトアミドの作用機序は、特定の分子標的と経路との相互作用に関与しています。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生化学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用の状況によって異なります。
類似の化合物との比較
類似の化合物
N-(3-クロロ-4-ヒドロキシフェニル)アセトアミド: 構造的に類似していますが、テトラヒドロピリジニル基とスルファニル基がありません。
N-(3-クロロフェニル)-2-{[3-シアノ-4-(3-エトキシフェニル)-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセトアミド: 構造が似ていますが、ヒドロキシ基がありません。
独自性
N-(3-クロロフェニル)-2-{[3-シアノ-4-(3-エトキシ-4-ヒドロキシフェニル)-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセトアミドは、異なる化学反応性と生物学的活性を付与する官能基の組み合わせにより、独特です。この独自性は、さまざまな研究や産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
N-(3-chloro-4-hydroxyphenyl)acetamide: Shares structural similarities but lacks the tetrahydropyridinyl and sulfanyl groups.
N-(3-chlorophenyl)-2-{[3-cyano-4-(3-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide: Similar structure but without the hydroxy group.
Uniqueness
N-(3-chlorophenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H20ClN3O4S |
|---|---|
分子量 |
457.9 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H20ClN3O4S/c1-2-30-19-8-13(6-7-18(19)27)16-10-20(28)26-22(17(16)11-24)31-12-21(29)25-15-5-3-4-14(23)9-15/h3-9,16,27H,2,10,12H2,1H3,(H,25,29)(H,26,28) |
InChIキー |
JHNBDNGBYHMJIA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2,3-Dimethoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11613287.png)
![(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11613303.png)

![ethyl (5Z)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11613313.png)
![3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide](/img/structure/B11613318.png)
![2-(4-Fluorophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11613323.png)
![methyl 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-4-hydroxybenzoate](/img/structure/B11613325.png)
![10-(4-fluorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11613328.png)
![3-[(2E)-2-benzylidenehydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11613335.png)

![Ethyl 6'-amino-5-bromo-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11613345.png)

![Ethyl 7,8-dichloro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinoline-3-carboxylate](/img/structure/B11613358.png)
![2-[(3-morpholin-4-ylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11613360.png)
